beta-Cyclogeranyltriphenylphosphonium bromide
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Overview
Description
beta-Cyclogeranyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C28H32BrP. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a 2,6,6-trimethylcyclohexenylmethyl moiety. It is primarily used in research settings and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Cyclogeranyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable brominated precursor. One common method is the reaction of triphenylphosphine with 2,6,6-trimethylcyclohexenylmethyl bromide under inert conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
beta-Cyclogeranyltriphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphorus atom.
Addition Reactions: It can also participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amine groups.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide would yield a hydroxylated product, while oxidation could produce a phosphine oxide derivative.
Scientific Research Applications
beta-Cyclogeranyltriphenylphosphonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and intermediates.
Material Science: The compound is used in the development of new materials, particularly those involving organophosphorus chemistry.
Biological Studies: It is used in studies involving phosphonium salts and their biological activities, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of beta-Cyclogeranyltriphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphonium ion can interact with negatively charged or polar molecules, facilitating various chemical transformations. The compound can also participate in redox reactions, where the phosphorus atom undergoes oxidation or reduction, influencing the overall reaction pathway .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of the 2,6,6-trimethylcyclohexenylmethyl group.
Ethyltriphenylphosphonium Bromide: Contains an ethyl group instead of the 2,6,6-trimethylcyclohexenylmethyl group.
Butyltriphenylphosphonium Bromide: Features a butyl group in place of the 2,6,6-trimethylcyclohexenylmethyl group.
Uniqueness
The uniqueness of beta-Cyclogeranyltriphenylphosphonium bromide lies in its bulky 2,6,6-trimethylcyclohexenylmethyl group, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role, offering different selectivity and outcomes compared to its simpler counterparts.
Properties
IUPAC Name |
triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCRIYBFEOAUEZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32BrP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449446 |
Source
|
Record name | AGN-PC-0NDDF9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56013-01-5 |
Source
|
Record name | AGN-PC-0NDDF9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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